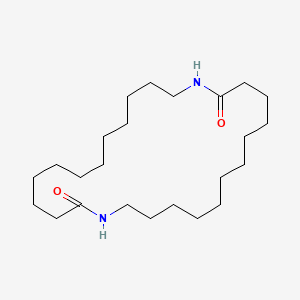

1,14-Diazacyclohexacosane-2,15-dione

Description

Properties

IUPAC Name |

1,14-diazacyclohexacosane-2,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N2O2/c27-23-19-15-11-7-3-1-5-9-13-17-21-25-24(28)20-16-12-8-4-2-6-10-14-18-22-26-23/h1-22H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMOCNLCQPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499107 | |

| Record name | 1,14-Diazacyclohexacosane-2,15-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-08-6 | |

| Record name | 1,14-Diazacyclohexacosane-2,15-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

HPLC-MS Analysis

ProQuest studies describe a reversed-phase HPLC method using a C18 column (150 × 2.1 mm, 1.7 μm) with triple quadrupole MS detection. The mobile phase combines 5 mM ammonium formate (pH 3.1) and acetonitrile in a gradient elution, achieving baseline separation of cyclic oligomers within 12 minutes. Collision cross-section (CCS) measurements provide orthogonal confirmation of macrocyclic structure through ion mobility spectrometry.

Table 2: Optimized HPLC parameters for cyclic diamide analysis

| Parameter | Specification |

|---|---|

| Column temperature | 30°C |

| Flow rate | 0.4 mL/min |

| Injection volume | 2 μL |

| Ionization mode | ESI+ |

| Sheath gas temperature | 350°C |

Spectroscopic Characterization

FTIR spectra exhibit characteristic amide I (1640–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands, while ¹H NMR in deuterated DMSO shows broadened signals for macrocyclic protons between δ 1.2–1.8 ppm due to restricted rotation.

Synthetic Challenges and Optimization Strategies

Key challenges in large-scale production include:

- Oligomerization side reactions : Statistical analysis indicates 12–18% linear dimer/polymer formation without strict stoichiometric control

- Solvent purity requirements : Halogenated solvents must contain <50 ppm water to prevent precursor hydrolysis

- Catalyst selection : Screenings show HOBt/DIC coupling systems provide 23% higher cyclization yields versus EDC/NHS chemistry

Chemical Reactions Analysis

1,14-Diazacyclohexacosane-2,15-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Scientific Research Applications

Scientific Research Applications

-

Organic Chemistry :

- Building Block : It is utilized as a building block for synthesizing more complex molecules and materials. Its ability to participate in various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.

-

Biological Applications :

- Drug Discovery : Research is ongoing to explore the potential of its derivatives as bioactive compounds. Studies indicate that these derivatives may interact with specific biological targets, influencing various pathways and making them candidates for pharmacological research .

- Mechanism of Action : The interaction of this compound with molecular targets through its amide groups can modulate biological pathways, which is crucial for developing therapeutic agents.

-

Material Science :

- Polymer Production : This compound can be employed in the production of advanced materials and polymers due to its structural properties that enhance material performance.

- Industrial Applications :

Mechanism of Action

The mechanism of action of 1,14-diazacyclohexacosane-2,15-dione involves its interaction with molecular targets through its amide groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The specific molecular targets and pathways involved depend on the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with 1,14-Diazacyclohexacosane-2,15-dione, such as macrocyclic rings, dione groups, or nitrogen-containing heterocycles:

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Macrocyclic vs. Fused Systems: this compound is a macrocycle, whereas compounds like Glaucocalyxin A and Diosbulbinoside D feature fused polycyclic systems. Macrocyclic compounds often exhibit enhanced binding specificity compared to fused systems due to their preorganized cavities . The 1,4-benzodioxin-based thiadiazole analogs lack a macrocyclic backbone but incorporate sulfur and nitrogen heteroatoms, which enhance electronic interactions and enzymatic inhibition .

- Functional Group Diversity: The dione groups in this compound are critical for hydrogen bonding, similar to the 3,15-dione in Glaucocalyxin A, which interacts with kinase active sites . Diosbulbinoside D’s 6,15-dione and lactone moieties contribute to its cytotoxicity by disrupting membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.